molecular formula C5H5BrN2S B088330 5-Bromo-2-(methylthio)pyrimidine CAS No. 14001-67-3

5-Bromo-2-(methylthio)pyrimidine

Cat. No. B088330
CAS RN: 14001-67-3
M. Wt: 205.08 g/mol
InChI Key: WFLSPLBDSJLPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis 5-Bromo-2-(methylthio)pyrimidine is involved in various synthesis routes due to its active substituents, which allow for further functionalization and reaction with other compounds. For example, the synthesis involves bromination and subsequent reactions such as aminolysis and alkylation processes, demonstrating its versatility in organic synthesis (Brown & Forster, 1966).

Molecular Structure Analysis The structure and electronic properties of related pyrimidine compounds have been extensively studied using spectroscopic methods and density functional theory (DFT) calculations, which help understand the molecular geometry, vibrational wavenumbers, and electronic transitions within these molecules (Chandralekha et al., 2020).

Chemical Reactions and Properties 5-Bromo-2-(methylthio)pyrimidine participates in various chemical reactions, such as substitutions and cyclization processes, contributing to the synthesis of complex heterocycles and pharmaceutical intermediates. Its reactivity is influenced by the presence of bromo and methylthio groups, which are pivotal in heterocyclic chemistry (Petraitytė et al., 2019).

Physical Properties Analysis While specific physical properties of 5-Bromo-2-(methylthio)pyrimidine are not detailed in the provided literature, related compounds typically exhibit properties that are crucial for their applications in synthesis and pharmaceutical formulations, such as melting points, solubility, and crystal structure.

Chemical Properties Analysis The chemical properties of 5-Bromo-2-(methylthio)pyrimidine, such as acidity, basicity, and nucleophilicity, are defined by its functional groups. These properties are essential for its reactions and applications in chemical synthesis and development of new compounds (Kinoshita et al., 1992).

Scientific Research Applications

  • Synthesis of Aminopyrimidines and Antiviral Activity : Brown and Forster (1966) investigated the aminolyses of methoxy and methylthio pyrimidines, including 5-Bromo-2-(methylthio)pyrimidine, as a method for preparing butylaminopyrimidines. These compounds have shown value in antiviral activity against retroviruses, including human immunodeficiency virus (HIV) (Brown & Forster, 1966).

  • Synthesis of Antimicrobial and Antitumor Agents : Research by Grant, Seemann, and Winthrop (1956) led to the synthesis of β-dialkylaminoethyl esters of pyrimidine-4-carboxylic acids, utilizing 5-Bromo-2-(methylthio)pyrimidine. These compounds demonstrated potential as antimicrobial agents and in antitumor applications (Grant, Seemann, & Winthrop, 1956).

  • Biheterocyclic Synthesis : Aquino et al. (2017) described the use of 5-Bromo-2-(methylthio)pyrimidine in the efficient synthesis of biheterocyclic compounds, which are crucial in drug development and other applications in organic chemistry (Aquino et al., 2017).

  • Synthesis of Acyclic Nucleoside Phosphonates : Hocková et al. (2003) used 5-Bromo-2-(methylthio)pyrimidine for the synthesis of acyclic nucleoside phosphonates with antiretroviral properties. This research contributes significantly to the development of drugs against HIV and other retroviruses (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

  • Development of Novel Heterocycles : Research by Bazazan et al. (2013) highlighted the use of 5-Bromo-2-(methylthio)pyrimidine in the development of novel tricyclic heterocyclic compounds. These compounds are significant in the field of medicinal chemistry for their potential therapeutic applications (Bazazan et al., 2013).

  • Synthesis of Fluorouracil Derivatives : Rosowsky, Kim, and Wick (1981) used 5-Bromo-2-(methylthio)pyrimidine in the synthesis of 5-fluorouracil derivatives. These derivatives are explored for their potential in cancer treatment with fewer side effects (Rosowsky, Kim, & Wick, 1981).

  • Antimicrobial Surface Coatings : El‐Wahab et al. (2015) incorporated 5-Bromo-2-(methylthio)pyrimidine derivatives into polyurethane varnishes and printing ink pastes, demonstrating their effective antimicrobial properties. This application is particularly relevant in the development of antimicrobial surface coatings (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

  • Generation of Functionalized Pyrimidines : Schlosser, Lefebvre, and Ondi (2006) conducted a study on the generation and functionalization of pyrimidine derivatives, including those with 5-Bromo-2-(methylthio)pyrimidine. This research is vital for the development of functionalized pyrimidines in various industrial and pharmaceutical applications (Schlosser, Lefebvre, & Ondi, 2006).

Safety And Hazards

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

The 2-amino-pyrido[3,4-d]pyrimidine core, a related compound, has been utilized to a much lesser degree than many other fused pyrimidines . Therefore, there is potential for further exploration and development of novel chemotypes for the large fraction of kinase targets that remain to be drugged .

properties

IUPAC Name

5-bromo-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLSPLBDSJLPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406231
Record name 5-Bromo-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(methylthio)pyrimidine

CAS RN

14001-67-3
Record name 5-Bromo-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(methylthio)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The subtitle compound was prepared following a method by Takahashi et al., Chem. Pharm. Bull., 1958, 6, 334-337. To a solution of 5-bromo-2-chloropyrimidine (1.0 g, 5.2 mmol) in EtOH was added sodium methanethiolate (0.36 g, 5.2 mmol) at room temperature and the reaction mixture was stirred overnight. The mixture was partitioned between EtOAc (15 mL) and water (10 mL). The aqueous layer was extracted twice with EtOAc and washed with brine. The combined organic layers were dried and concentrated to give the subtitle compound as a white solid (1.1 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(methylthio)pyrimidine
Reactant of Route 2
5-Bromo-2-(methylthio)pyrimidine
Reactant of Route 3
5-Bromo-2-(methylthio)pyrimidine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(methylthio)pyrimidine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(methylthio)pyrimidine
Reactant of Route 6
5-Bromo-2-(methylthio)pyrimidine

Citations

For This Compound
28
Citations
L Strekowski, R Watson - The Journal of Organic Chemistry, 1986 - ACS Publications
Compound 4a was treated with DDQ to give 5-bromo-2, 2'-bis (methylthio)-4, 5'-bipyrimidine (6a) as the sole product. On treatment with triethylamine in benzene or sodium methoxide in …
Number of citations: 16 pubs.acs.org
P Innocenti, H Woodward, L O'Fee… - Organic & biomolecular …, 2015 - pubs.rsc.org
Fused pyrimidine cores are privileged kinase scaffolds, yet few examples of the 2-amino-pyrido[3,4-d]pyrimidine chemotype have been disclosed in the context of kinase inhibitor …
Number of citations: 20 pubs.rsc.org
S Li, J Chen, C Feng, W Yang, M Ji - Chemical Papers, 2019 - Springer
In this paper, a novel synthetic method for Palbociclib was reported. It was synthesized in eight steps from 2-(methylthio) pyrimidin-4-(3H)-one with approximately 10% overall yield. This …
Number of citations: 6 link.springer.com
CH Kim, VE Marquez, DT Mao, DR Haines… - Journal of medicinal …, 1986 - ACS Publications
One of the problems encountered in the use of tetrahydrouridine (THU, 2) and saturated 2-oxo-l, 3-diazepine nucleosides as orally administered cytidine deaminase (CDA) inhibitors is …
Number of citations: 98 pubs.acs.org
M Mosrin, P Knochel - Chemistry–A European Journal, 2009 - Wiley Online Library
Efficient zincation and magnesiation of chlorinated pyrimidines can be performed at convenient temperatures (eg, 25 and 55 C) by using TMPMgCl⋅LiCl and TMP 2 Zn⋅2 MgCl 2 ⋅2 …
P Innocenti, H Woodwarda, L O'Feea, S Hoelder - academia.edu
Fused pyrimidine cores are privileged kinase scaffolds, yet few examples of the 2-amino-pyrido [3, 4-d] pyrimidine chemotype have been disclosed in the context of kinase inhibitor …
Number of citations: 2 www.academia.edu
HD Becker, H Soerensen… - The Journal of Organic …, 1986 - ACS Publications
Photoexcited nitroalkenes may undergo a variety of molecular transformations that are governed by the nature of the ethylene substituents. Forexample, trans-1-phenyl-2-nitroethylene …
Number of citations: 19 pubs.acs.org
S Li, W Yang, M Ji, J Cai… - Journal of Chemical …, 2019 - journals.sagepub.com
A new and efficient synthesis of 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)-pyrido[2,3-d]pyrimidin-7(8H)-one, a key intermediate of Palbociclib, starting from thiouracil was …
Number of citations: 1 journals.sagepub.com
F Pierre, SE O'Brien, M Haddach, P Bourbon… - Bioorganic & medicinal …, 2011 - Elsevier
We describe the discovery of novel potent substituted pyrimido[4,5-c]quinoline ATP-competitive inhibitors of protein kinase CK2. A binding model of the inhibitors with the protein was …
Number of citations: 34 www.sciencedirect.com
RK Rej, C Wang, J Lu, M Wang… - Journal of medicinal …, 2020 - ACS Publications
Inhibition of embryonic ectoderm development (EED) is a new cancer therapeutic strategy. Herein, we report our discovery of EEDi-5285 as an exceptionally potent, efficacious, and …
Number of citations: 23 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.